Cas no 2229032-91-9 (1-(4-bromo-2,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine)

1-(4-Bromo-2,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine is a brominated and fluorinated aromatic compound featuring a cyclopropane amine moiety. This structurally unique molecule is of interest in pharmaceutical and agrochemical research due to its potential as a versatile intermediate. The presence of bromine and fluorine substituents enhances its reactivity in cross-coupling reactions, while the cyclopropane ring contributes to conformational rigidity, which may influence biological activity. Its well-defined stereochemistry and functional group compatibility make it suitable for further derivatization in synthetic applications. The compound is typically handled under controlled conditions due to its sensitivity to moisture and light.
1-(4-bromo-2,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine structure
2229032-91-9 structure
Product Name:1-(4-bromo-2,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine
CAS No:2229032-91-9
MF:C11H12BrF2N
MW:276.120489120483
CID:6335699
PubChem ID:165974978
Update Time:2025-10-29

1-(4-bromo-2,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine Chemical and Physical Properties

Names and Identifiers

    • 1-(4-bromo-2,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine
    • 1-[(4-bromo-2,6-difluorophenyl)methyl]-N-methylcyclopropan-1-amine
    • EN300-1924021
    • 2229032-91-9
    • Inchi: 1S/C11H12BrF2N/c1-15-11(2-3-11)6-8-9(13)4-7(12)5-10(8)14/h4-5,15H,2-3,6H2,1H3
    • InChI Key: IMSZKXBNUYNKDI-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C(=C(C=1)F)CC1(CC1)NC)F

Computed Properties

  • Exact Mass: 275.01212g/mol
  • Monoisotopic Mass: 275.01212g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 15
  • Rotatable Bond Count: 3
  • Complexity: 221
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 3
  • Topological Polar Surface Area: 12Ų

1-(4-bromo-2,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine Pricemore >>

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Additional information on 1-(4-bromo-2,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine

Comprehensive Overview of 1-(4-bromo-2,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine (CAS No. 2229032-91-9)

The compound 1-(4-bromo-2,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine (CAS No. 2229032-91-9) is a specialized organic molecule with a unique structural framework. Its chemical name highlights key functional groups, including a brominated difluorophenyl ring and a methylcyclopropylamine moiety. This combination of features makes it a subject of interest in pharmaceutical and agrochemical research, particularly in the design of novel bioactive molecules. The presence of halogen atoms (bromine and fluorine) and the cyclopropane ring contributes to its potential applications in drug discovery and material science.

In recent years, the demand for fluorinated compounds and brominated intermediates has surged due to their utility in developing high-performance materials and targeted therapeutics. Researchers are increasingly exploring the role of 1-(4-bromo-2,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine in modulating biological pathways, especially in the context of central nervous system (CNS) disorders and metabolic diseases. Its structural complexity aligns with trends in fragment-based drug design, a hot topic in modern medicinal chemistry.

The synthesis of CAS No. 2229032-91-9 involves multi-step organic reactions, often starting from 2,6-difluorobenzyl bromide derivatives. Key steps include N-methylation and cyclopropanation, which require precise control of reaction conditions to ensure high yield and purity. Analytical techniques such as NMR spectroscopy and high-resolution mass spectrometry (HRMS) are critical for characterizing this compound, addressing common queries about its structural verification and stability under various conditions.

From an industrial perspective, 1-(4-bromo-2,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine is valued for its role as a building block in synthesizing more complex molecules. Its electron-withdrawing properties (due to fluorine and bromine) make it suitable for cross-coupling reactions, a frequently searched topic in synthetic chemistry forums. Additionally, its potential as a ligand in catalytic systems is under investigation, reflecting broader interest in sustainable chemistry and green synthesis methods.

Environmental and safety considerations are also paramount when handling this compound. While not classified as hazardous under standard regulations, its halogenated structure necessitates proper disposal protocols to align with REACH compliance and waste management guidelines—topics increasingly prioritized by regulatory bodies and industry stakeholders. Researchers often search for safe handling practices and storage recommendations for such compounds, emphasizing the need for clear technical documentation.

In summary, 1-(4-bromo-2,6-difluorophenyl)methyl-N-methylcyclopropan-1-amine represents a versatile intermediate with growing relevance in both academic and industrial settings. Its applications span drug development, material science, and catalysis, making it a focal point for innovation. As interest in halogenated aromatics and small-ring amines continues to rise, this compound is poised to play a pivotal role in advancing next-generation chemical solutions.

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